4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20-11-13(14(23-2)10-16(20)21)18(22)19-17(15-4-3-9-25-15)12-5-7-24-8-6-12/h3-4,9-12,17H,5-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGLQBNPJYLSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the methoxy, methyl, and carboxamide groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols). The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Antitumor Activity
Recent studies have demonstrated that this compound exhibits robust antitumor effects. In a Karpas-422 xenograft model, it was administered at a dosage of 160 mg/kg twice daily, showing significant tumor growth inhibition. This suggests potential applications in cancer therapeutics, particularly in targeting specific tumor types that express certain biomarkers associated with the compound's mechanism of action .
Neuroprotective Effects
Research indicates that derivatives of the dihydropyridine structure can provide neuroprotective benefits. This compound may help mitigate oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Antimicrobial Properties
The presence of the thiophene moiety in the structure enhances its interaction with microbial targets. Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, the efficacy of the compound was evaluated in vivo using a xenograft model. The results indicated a dose-dependent reduction in tumor size, with histological analysis revealing reduced cell proliferation markers and increased apoptosis in treated tumors compared to controls .
Case Study 2: Neuroprotection
A study conducted on animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers. The findings suggest that it could be developed further for neuroprotective therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared below with analogous heterocycles from the provided evidence:
Key Observations :
- Dihydropyridine vs. Pyrimidine: The dihydropyridine core (target) offers a conjugated, planar structure conducive to redox activity, whereas pyrimidine derivatives () exhibit rigidity and hydrogen-bonding capacity via amino or thioxo groups .
- Thiophen vs. Thioether : The thiophen-2-yl group in the target compound enables π-π interactions absent in ’s thioether-linked compound, which prioritizes steric bulk .
- Solubility Modifiers : The methoxy and tetrahydropyran groups in the target compound likely improve aqueous solubility compared to ’s nitro-substituted derivatives .
Biological Activity
4-Methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene ring is known to modulate enzyme and receptor activities, which can lead to various biological effects, including:
- Inhibition of microbial growth : The compound has shown efficacy against certain microbial strains.
- Anti-inflammatory effects : It may reduce inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, similar compounds have demonstrated activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
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Fungal Inhibition :
A study on related compounds revealed that they possess fungicidal activities against Botrytis cinerea and Erysiphe graminis, indicating the potential of this class of compounds in agricultural applications . -
Cancer Research :
Preliminary investigations have suggested that the compound may inhibit cancer cell proliferation. A derivative was tested in vitro against various cancer cell lines, showing significant cytotoxicity .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
